3-Amino-2-phenylpropanoic acid

Vue d'ensemble

Description

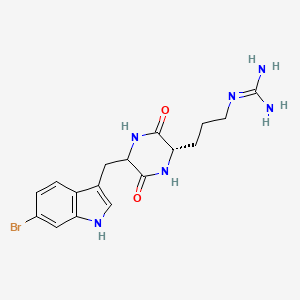

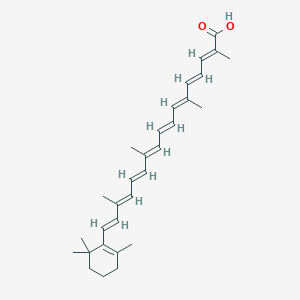

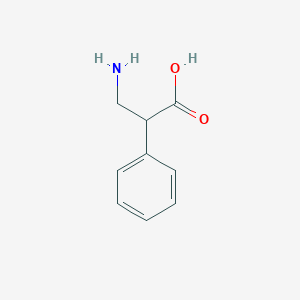

3-Amino-2-phenylpropanoic acid, also known as 2-phenyl-beta-alanine, is a compound with the molecular weight of 165.19 . It has a structure containing a benzene ring conjugated to a propanoic acid .

Synthesis Analysis

The synthesis of 3-Amino-2-phenylpropanoic acid involves the amidoalkylation of the lithium enolate of (4S,5R)-4-methyl-5-phenyl-3-(phenylacetyl)oxazolidin-2-one by 1-(N-benzyloxycarbonylaminomethyl)benzotriazole .Molecular Structure Analysis

The molecular structure of 3-Amino-2-phenylpropanoic acid is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Applications De Recherche Scientifique

Inhibitor of Aminopeptidase N/CD13

3-Amino-2-phenylpropanoic acid derivatives have been used in the design and synthesis of inhibitors for Aminopeptidase N (APN/CD13), an enzyme overexpressed on tumor cells . APN plays a critical role in tumor invasion, metastasis, and angiogenesis . These inhibitors can potentially be used in anti-cancer research .

Intermediate in Pharmaceutical Synthesis

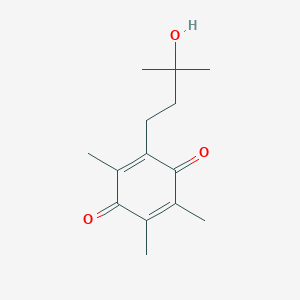

3-Amino-3-phenylpropionic acid is a valuable amino acid used as an intermediate in the synthesis of pharmaceuticals . For example, it is a useful ingredient for the synthesis of Taxol, a complex diterpene isolated from the bark of Taxus brevifolia that possesses strong anticancer activity .

Production of Optically Active Compounds

This compound is used in the production of optically active threo-2-Amino-3-hydroxy-3-phenylpropanoic acid . This process involves the condensation of glycine and benzaldehyde, which is catalyzed by L-Threonine aldolase .

Enzymatic Resolution

Enantiomerically pure non-natural amino acids are generally prepared by enzymatic resolution of the racemic N-acetyl form . This method has been used for preparing enantiomerically pure 3-Amino-3-phenylpropionic acid .

Adsorption Studies

3-Amino-2-phenylpropanoic acid has been used in adsorption studies with carbon sorbents . The adsorption value of this compound was calculated depending on the time of contact with the carbon sorbent .

Microbial Amidohydrolyzing Activity

Microorganisms capable of amidohydrolyzing 3-Amino-3-phenylpropionic acid in an enantiomer-specific manner have been identified . These organisms can be used to obtain enantiomerically pure 3-Amino-3-phenylpropionic acid .

Safety and Hazards

Mécanisme D'action

Target of Action

3-Amino-2-phenylpropanoic acid, also known as 3-phenylpropionic acid, interacts with several targets. It has been found to interact with Aspartate aminotransferase, Aromatic-amino-acid aminotransferase, and Aminotransferase . These enzymes play crucial roles in amino acid metabolism.

Mode of Action

It is known to interact with its targets, potentially influencing their activity and altering biochemical processes .

Biochemical Pathways

3-Amino-2-phenylpropanoic acid is involved in the phenylalanine metabolism pathway . This pathway is crucial for the synthesis of phenylpropanoids, which are secondary metabolites with various biological functions . Additionally, a study suggests that 3-phenylpropionic acid, a metabolite produced by colonic microorganisms from phenylalanine in the gut, may promote myotube hypertrophy by Foxo3/NAD+ signaling pathway .

Pharmacokinetics

It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability .

Result of Action

It has been suggested that this compound may have anti-inflammatory properties, prevent protein denaturation and aggregation, provide efficient moisturization, and eliminate free radicals . These properties suggest that 3-Amino-2-phenylpropanoic acid has significant potential for biomedical development .

Propriétés

IUPAC Name |

3-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCYAJZPDFSJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507253 | |

| Record name | 3-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-phenylpropanoic acid | |

CAS RN |

4370-95-0 | |

| Record name | 3-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was the absolute configuration of (R)-(+)-3-amino-2-phenylpropanoic acid confirmed in the study?

A1: The absolute configuration of (R)-(+)-3-amino-2-phenylpropanoic acid was confirmed through a multi-step process []. Firstly, it was synthesized using an enantioselective approach involving the use of a chiral oxazolidinone auxiliary. Then, the final compound was reacted with (1S)-(+)-camphor-10-sulfonic acid to form a salt. This salt was then analyzed using X-ray crystallography, a technique that allows for the determination of the three-dimensional structure of molecules. The resulting crystal structure unambiguously established the absolute configuration of the synthesized (R)-(+)-3-amino-2-phenylpropanoic acid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B1253596.png)

![(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B1253599.png)

![Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-](/img/structure/B1253605.png)